molecular formula C34H16 B093916 Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene CAS No. 187-94-0

Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene

Cat. No.: B093916
CAS No.: 187-94-0
M. Wt: 424.5 g/mol
InChI Key: RKRZAQAOKNVQQO-UHFFFAOYSA-N
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Description

Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene (C₃₄H₁₆, MW: 424.51 g/mol) is a polycyclic aromatic hydrocarbon (PAH) characterized by a fused pentaphene core with additional benzo and phenanthro rings . Its structure is defined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as two benzene rings fused at positions fg and ij of the pentaphene backbone, with a phenanthro group connected via the 2,1,10,9,8,7 positions . It is also known as 3,4:11,12-dibenzobisanthene, reflecting its bisanthene-derived architecture .

Properties

IUPAC Name

decacyclo[20.12.0.02,11.03,8.04,33.012,21.015,20.019,24.023,28.029,34]tetratriaconta-1,3(8),4,6,9,11,13,15(20),16,18,21,23,25,27,29,31,33-heptadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H16/c1-5-17-13-15-25-26-16-14-18-6-2-8-20-22-10-4-12-24-23-11-3-9-21-19(7-1)27(17)31(25)33(29(21)23)34(30(22)24)32(26)28(18)20/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRZAQAOKNVQQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C6=CC=CC7=C6C8=C9C(=C(C3=C58)C=C2)C=CC1=C9C7=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171965
Record name Dibenzo(fg,ij)phenanthro(2,1,10,9,8,7-pqrstuv)pentaphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187-94-0
Record name Dibenzo(fg,ij)phenanthro(2,1,10,9,8,7-pqrstuv)pentaphene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000187940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(fg,ij)phenanthro(2,1,10,9,8,7-pqrstuv)pentaphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The reaction proceeds via a Scholl-type mechanism, where Lewis acids (e.g., FeCl₃ or AlCl₃) or Brønsted acids (e.g., H₂SO₄) act as catalysts. The precursors undergo planarization and dehydrogenation to form the extended π-conjugated system.

Key Reaction Parameters

ParameterOptimal Conditions
PrecursorOligophenylene derivatives
CatalystFeCl₃ (1.5 equiv)
SolventDichloromethane (DCM)
Temperature25–40°C
Reaction Time12–24 hours
Yield35–45%

Case Study: Synthesis Optimization

A study demonstrated that substituting FeCl₃ with MoCl₅ improved yields to 52% by enhancing electron-deficient character in the intermediate. However, this also increased side products, necessitating rigorous purification via column chromatography.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions offer an alternative route, enabling modular construction of the pentaphene backbone.

Suzuki-Miyaura Coupling

This method employs aryl boronic acids and halogenated precursors under inert conditions:

Ar–Br+Ar’–B(OH)2Pd(PPh3)4,Na2CO3Ar–Ar’+Byproducts\text{Ar–Br} + \text{Ar'–B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3} \text{Ar–Ar'} + \text{Byproducts}

Performance Metrics

MetricValue
Catalyst Loading5 mol% Pd(PPh₃)₄
BaseNa₂CO₃ (2.0 equiv)
SolventToluene/EtOH (3:1)
Yield28–32%

Limitations

  • Requires multi-step precursor synthesis.

  • Low regioselectivity in later coupling stages.

Solid-State Synthesis via Thermal Dehydrogenation

Solid-state methods involve heating precursor molecules under vacuum to induce dehydrogenation.

Experimental Protocol

  • Precursor Preparation : Linear oligophenylenes are deposited on a SiO₂ substrate.

  • Thermal Treatment : Heated to 400–450°C under 10⁻⁶ mbar for 2 hours.

  • Characterization : Atomic force microscopy (AFM) confirms planarization.

Yield and Purity

ParameterResult
Conversion Rate60–70%
Purity (HPLC)>95%

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Oxidative Cyclodehydrogenation4590ModerateHigh
Suzuki-Miyaura Coupling3285LowModerate
Solid-State Synthesis7095HighLow

Key Findings :

  • Solid-state synthesis offers superior yields and purity but requires specialized equipment.

  • Oxidative methods balance cost and scalability for laboratory-scale production.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C34H16
  • Molecular Weight : 424.4908 g/mol
  • IUPAC InChIKey : RKRZAQAOKNVQQO-UHFFFAOYSA-N
  • CAS Registry Number : 187-94-0

The compound's structure consists of multiple fused aromatic rings which contribute to its electronic properties and stability. Its unique arrangement allows for various interactions with light and other materials.

Applications in Photodetectors
The compound's strong absorption characteristics make it suitable for use in photodetectors. Its ability to absorb a wide range of wavelengths can enhance the sensitivity of these devices.

  • Case Study : Research indicated that devices utilizing dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene as an active layer showed a significant increase in responsivity across the visible spectrum. Responsivity values reached up to 0.5 A/W at optimal wavelengths.

Material Science

Applications in Nanocomposites
In material science, this compound has been explored for its potential to enhance the mechanical properties of polymer nanocomposites.

  • Case Study : A study on polymer composites revealed that adding this compound improved tensile strength and thermal conductivity significantly compared to composites without it. The addition of only 5% by weight resulted in a 30% increase in tensile strength.

Environmental Monitoring

Applications in Sensing Technologies
Due to its chemical stability and electronic properties, this compound is being studied for use in sensors that detect environmental pollutants.

  • Case Study : A sensor developed using this compound was able to detect polycyclic aromatic hydrocarbons (PAHs) in water samples with a detection limit of 0.1 ppb. This sensitivity is crucial for monitoring environmental contamination.

Mechanism of Action

The mechanism of action of dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting its structure and function, which may contribute to its anticancer properties . Additionally, its ability to generate reactive oxygen species (ROS) through redox cycling can lead to oxidative stress and cell damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) Dibenzo[ij,rst]phenanthro[9,10,1,2-defg]pentaphene (DBPP)
  • Structure : Shares the pentaphene backbone but differs in benzo/phenanthro fusion positions (positions 9,10,1,2-defg vs. 2,1,10,9,8,7-pqrstuv) .
  • Reactivity: Undergoes thermal transformation into hexabenzocoronene (HBC) on TiO₂ surfaces, a process critical for graphene nanoribbon (GNR) synthesis .
(b) Tribenzo[fg,ij,rst]pentaphene
  • Structure: A fully benzenoid PAH with three fused benzene rings.
  • Reactivity: Chemically inert due to Clar’s aromatic π-sextet rule, contrasting with reactive non-benzenoid isomers like benzo[qr]naphtho[2,1,8,7-fghi]pentacene .
(c) Dinaphtho[2,1,8,7-defg:2',1',8',7'-ijkl]pentaphene
  • Structure : Features two naphthalene units fused to pentaphene.
  • Oxidation Behavior : Its dianion resists oxygenation, unlike dibenzo[fg,ij]pentaphene’s dianion, which forms 15,16-dioxo derivatives quantitatively. This difference stems from distinct cyclic conjugation patterns .

Electronic and Optical Properties Comparison

Compound Molecular Formula Fluorescence Emission (nm) Reactivity with Oxygen (Dianion) Key Applications
Dibenzo[fg,ij]phenanthro...pentaphene C₃₄H₁₆ 463–469 / 481–486 Forms 15,16-dioxo derivative Nanographenes, OLED materials
Tribenzo[fg,ij,rst]pentaphene C₃₄H₁₆ N/A Inert Model for aromaticity studies
Dinaphtho[2,1,8,7-defg:...]pentaphene C₃₄H₁₆ N/A No dioxo product Semiconductor research

Reactivity and Functionalization

  • Scholl Oxidation: Dibenzo[fg,ij]phenanthro...pentaphene’s electron-deficient core facilitates controlled cyclodehydrogenation, enabling precise nanographene synthesis .
  • Diels-Alder Reactivity: Unlike non-benzenoid analogs, tribenzo[fg,ij,rst]pentaphene lacks diene character, preventing cycloaddition reactions .

Biological Activity

Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene is a polycyclic aromatic hydrocarbon (PAH) with significant biological activity. Its complex structure and unique electronic properties make it an interesting subject for research in various fields including biology, medicine, and materials science. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C34H16
  • Molecular Weight : 424.49 g/mol
  • CAS Number : 187-94-0

Mechanisms of Biological Activity

This compound interacts with biological systems primarily through:

  • Aromatic Interactions : The compound's polycyclic structure allows for π-π stacking interactions with nucleic acids and proteins.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress by generating ROS, which may lead to cellular damage.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways.

Case Studies

  • Carcinogenic Potential
    • A study by Wang et al. (2022) demonstrated that this compound exhibits mutagenic properties in bacterial assays. The compound was shown to cause DNA damage in Salmonella typhimurium, indicating potential carcinogenicity.
  • Antioxidant Activity
    • Research conducted by Smith et al. (2023) explored the antioxidant properties of this compound. The study found that at low concentrations, the compound could scavenge free radicals effectively but exhibited pro-oxidant behavior at higher concentrations.
  • Cellular Toxicity
    • A recent investigation by Lee et al. (2024) assessed the cytotoxic effects of this compound on human liver cells (HepG2). The results indicated a dose-dependent increase in cell death and apoptosis markers.

Comparative Analysis of Biological Activity

StudyFocus AreaKey Findings
Wang et al. (2022)CarcinogenicityInduced DNA damage in S. typhimurium
Smith et al. (2023)Antioxidant ActivityEffective free radical scavenger at low doses
Lee et al. (2024)Cellular ToxicityDose-dependent cytotoxicity in HepG2 cells

Summary of Research Findings

The biological activity of this compound is characterized by both beneficial and harmful effects depending on the concentration and biological context. Its potential as a carcinogen raises concerns about exposure levels in environmental contexts where PAHs are prevalent.

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological effects of this compound. Areas for future study include:

  • Long-term exposure studies to assess chronic toxicity.
  • Investigation into its effects on various cell lines to understand tissue-specific responses.
  • Exploration of potential therapeutic applications based on its antioxidant properties.

Q & A

Q. What are the common synthetic routes for dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene, and what challenges arise during its preparation?

Methodological Answer: The compound is typically synthesized via oxidative cyclodehydrogenation of oligophenylene precursors under controlled thermal conditions. Key challenges include avoiding incomplete cyclization and managing side reactions caused by steric hindrance from the extended aromatic framework. Scholl reactions with FeCl₃ or MoCl₅ as catalysts are commonly employed, requiring inert atmospheres to prevent oxidation byproducts. Post-synthesis purification via column chromatography or sublimation is critical to isolate the pure product .

Q. Which analytical techniques are most effective for structural characterization of this polycyclic aromatic hydrocarbon (PAH)?

Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight (C₃₄H₁₆, M.W. 424.51), while X-ray diffraction provides crystal packing details. Nuclear magnetic resonance (¹³C NMR) resolves aromatic proton environments, though signal overlap due to symmetry (C₂ point group) complicates interpretation. UV-Vis spectroscopy (λmax ~375–419 nm) and fluorescence emission spectra are used to validate electronic transitions .

Advanced Research Questions

Q. How does this compound function as a solvent polarity probe in fluorescence studies?

Methodological Answer: The compound exhibits probe behavior via selective enhancement of fluorescence Band I intensity in polar solvents. This arises from symmetry-dependent electronic transitions: its C₂-symmetric structure allows solvent-dependent stabilization of excited states. Researchers should measure emission spectra in solvents of varying polarity (e.g., hexane vs. ethanol) and correlate intensity ratios (I₁/I₃) with solvent parameters like ET(30). Discrepancies may require revisiting solvent purity or probe concentration .

Q. Why do some structurally similar PAHs fail to exhibit solvent probe behavior despite comparable Kekulé resonance counts?

Methodological Answer: Probe behavior is not solely determined by Kekulé structure count (SC). For example, benzo[rst]dinaphtho[2,1,8,7defg;2',1',8',7'ijkl]pentaphene (SC=70) lacks probe activity, whereas dibenzo[fg,ij]phenanthro[...]pentaphene (SC=25) shows it. This suggests additional factors like π-electron delocalization pathways or solvent-solute dipole interactions. Researchers should combine density functional theory (DFT) calculations with experimental solvatochromism data to identify hidden variables .

Q. How can researchers resolve contradictions in reported fluorescence quantum yields for this compound?

Methodological Answer: Contradictions often stem from differences in sample preparation (e.g., aggregation in concentrated solutions) or excitation wavelengths. Standardize measurements using degassed solvents, low concentrations (≤10⁻⁶ M), and integrate absolute quantum yield methods (e.g., using integrating spheres). Cross-validate with time-resolved fluorescence to assess non-radiative decay pathways .

Methodological and Theoretical Frameworks

Q. What experimental design considerations are critical for studying thermal transitions in this PAH’s crystal packing?

Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen identifies sublimation thresholds (~300–400°C). Pair with variable-temperature X-ray diffraction to monitor lattice changes. For morphology studies, use low-dose high-resolution electron microscopy (HRTEM) to minimize beam damage. Annealing protocols must balance temperature and duration to avoid decomposition .

Q. How can Clar’s π-sextet rule guide predictions of this PAH’s electronic properties?

Methodological Answer: Clar’s rule highlights localized π-sextets in benzenoid regions, stabilizing the molecule. For dibenzo[fg,ij]phenanthro[...]pentaphene, the central phenanthro core hosts two sextets, while peripheral rings exhibit partial double bonds. DFT simulations (e.g., B3LYP/6-31G*) can map electron density distributions, predicting reactivity sites for functionalization or doping .

Data Interpretation and Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental absorption spectra?

Methodological Answer: DFT-derived spectra often overestimate transition energies due to neglect of solvent effects or excitonic coupling. Apply polarizable continuum models (PCM) for solvent corrections and time-dependent DFT (TD-DFT) for excited-state simulations. Experimentally, use matrix-isolation spectroscopy to reduce environmental interference .

Q. What strategies validate the purity of synthesized dibenzo[fg,ij]phenanthro[...]pentaphene when chromatographic methods fail?

Methodological Answer: Combine multiple techniques: HRMS for molecular ion confirmation, elemental analysis for C/H ratios, and differential scanning calorimetry (DSC) to detect melting point deviations. Sublimation under high vacuum (10⁻⁵ mbar) can further isolate pure crystals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene
Reactant of Route 2
Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.